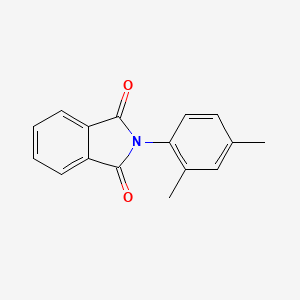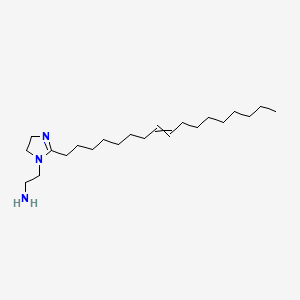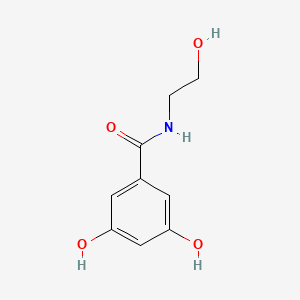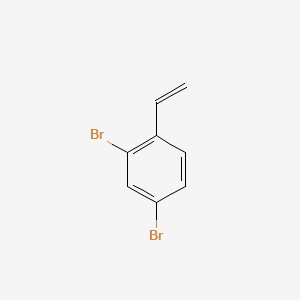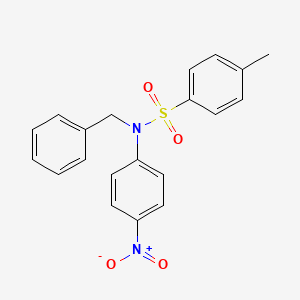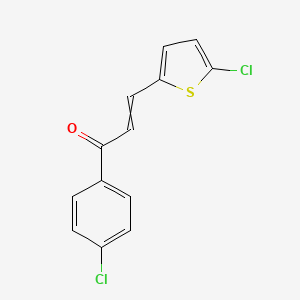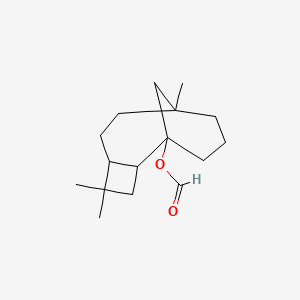
Testosterone Caproate
Vue d'ensemble
Description
Testosterone Caproate, also known as testosterone hexanoate, is an androgen and anabolic steroid. It is a testosterone ester that was once marketed but is no longer available. It was previously included in formulations such as Omnadren 250, alongside other testosterone esters like testosterone isocaproate, testosterone phenylpropionate, and testosterone propionate .
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its role in androgen receptor activation and its effects on gene expression.
Medicine: Investigated for its potential use in testosterone replacement therapy and treatment of hypogonadism.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control testing
Mécanisme D'action
Target of Action
Testosterone Caproate, also known as Testosterone Hexanoate, is an androgen and anabolic steroid . Its primary targets are the androgen receptors present in various tissues, including muscle, bone, and the central nervous system . These receptors play a crucial role in male sexual development, masculinization, and fertility .
Mode of Action
This compound interacts with its targets by binding to the androgen receptors, either directly or as Dihydrotestosterone (DHT) . This binding leads to the regulation of gene transcription, which in turn influences various physiological processes .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the canonical androgen production pathway, which is essential for normal masculinization and testis function . The compound is also involved in the regulation of glucose and lipid metabolism in various tissues, including the liver, muscle, and adipose tissues .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is typically administered via intramuscular injection . The compound is metabolized mainly in the liver, and its elimination half-life is approximately 2-4 hours . The bioavailability of this compound is influenced by factors such as the route of administration and first-pass metabolism .
Result of Action
The action of this compound at the molecular and cellular level results in several effects. It promotes muscle and bone development , and it is necessary for fetal male sexual differentiation, pubertal development, the maintenance of adult secondary sex characteristics, and spermatogenesis . Furthermore, it modulates cardiac contraction and calcium homeostasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a high-fat diet can affect the levels of testosterone and its impact on the body . Additionally, factors such as age and the presence of certain health conditions (e.g., obesity, metabolic syndrome, type 2 diabetes) can influence the levels and action of testosterone .
Analyse Biochimique
Biochemical Properties
Testosterone Caproate interacts with various enzymes, proteins, and other biomolecules. It is metabolized mainly in the liver, undergoing reduction and conjugation . The compound is known to interact with the androgen receptor, which is a nuclear receptor that is activated by binding either of the androgenic hormones, testosterone, or dihydrotestosterone .
Cellular Effects
This compound has various effects on different types of cells. In prostate smooth muscle cells, testosterone can induce a rapid activation of ERK1/2 and Akt . This activation leads to an increase in cell proliferation . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the androgen receptor. The binding of this compound to the androgen receptor can lead to changes in gene expression . This interaction can also result in the activation or inhibition of enzymes, further influencing the biochemical reactions within the cell .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, short-term high-dose testosterone treatment can increase hematocrit and whole-blood viscosity . These effects diminish after long-term treatment, suggesting the presence of adaptive mechanisms .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized mainly in the liver, undergoing reduction and conjugation . The metabolic pathways of this compound involve interactions with various enzymes and cofactors .
Transport and Distribution
This compound is distributed within cells and tissues primarily through the bloodstream. It is transported via intramuscular injection . The compound’s distribution within the body is influenced by its interactions with transporters and binding proteins .
Subcellular Localization
It is known that the androgen receptor, which this compound binds to, is located in the cytoplasm and moves to the nucleus upon binding with an androgen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Testosterone Caproate is synthesized through the esterification of testosterone with caproic acid (hexanoic acid). The reaction typically involves the use of an acid catalyst and proceeds under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Testosterone+Caproic Acid→Testosterone Caproate+Water
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Testosterone Caproate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 17-ketotestosterone or hexanoic acid.
Reduction: Formation of testosterone and hexanol.
Substitution: Formation of hydroxytestosterone derivatives.
Comparaison Avec Des Composés Similaires
- Testosterone Enanthate: Longer half-life compared to caproate.
- Testosterone Cypionate: Similar to enanthate but with a slightly longer half-life.
- Testosterone Propionate: Shorter half-life, requiring more frequent administration.
Propriétés
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-4-5-6-7-23(27)28-22-11-10-20-19-9-8-17-16-18(26)12-14-24(17,2)21(19)13-15-25(20,22)3/h16,19-22H,4-15H2,1-3H3/t19-,20-,21-,22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGTZVOQGIFMAV-BKWLFHPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908205 | |
| Record name | 3-Oxoandrost-4-en-17-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10312-45-5 | |
| Record name | Testosterone caproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10312-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone caproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010312455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxoandrost-4-en-17-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CC0L7J83H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



